molecular formula C11H13N3O2 B13622919 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13622919
M. Wt: 219.24 g/mol
InChI Key: YROBAFBNLBPKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is a heterocyclic organic compound characterized by a benzoimidazole core linked to a propanoic acid backbone substituted with a methylamino group at the second carbon. This compound is typically synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of benzoimidazole derivatives with amines and carbonyl-containing precursors . Applications of this compound are primarily explored in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors involving nitrogenous heterocycles .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C11H13N3O2/c1-12-9(11(15)16)6-14-7-13-8-4-2-3-5-10(8)14/h2-5,7,9,12H,6H2,1H3,(H,15,16)

InChI Key

YROBAFBNLBPKAQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole nucleus is generally synthesized by condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions. This step is well-documented in literature and patents for benzimidazole derivatives.

Alkylation at the 1-Nitrogen of Benzimidazole

The key step for attaching the propanoic acid side chain is the N-alkylation of the benzimidazole nitrogen with a suitable halo-propanoic acid derivative or ester. Common reagents include:

  • Halo-propanoic acid esters or halides (e.g., 2-bromo- or 2-chloropropanoic acid derivatives)
  • Bases such as sodium carbonate or potassium carbonate to deprotonate the benzimidazole nitrogen and facilitate nucleophilic substitution.

The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or mixtures with water, at mild temperatures (25–60°C) to optimize yield and minimize side reactions.

Introduction of the Methylamino Group

The methylamino substituent at the 2-position of the propanoic acid can be introduced by:

  • Reductive amination of the corresponding keto acid intermediate with methylamine
  • Alternatively, direct substitution if a suitable leaving group is present on the propanoic acid side chain

This step may involve catalytic hydrogenation or use of reducing agents under controlled conditions to avoid over-reduction or decomposition.

Representative Synthetic Route (Based on Patent WO2012077136A2)

Step Reagents/Conditions Description Yield/Remarks
1 o-Phenylenediamine + formic acid or aldehyde Formation of benzimidazole core High yield, standard method
2 Benzimidazole + 2-bromo-propanoic acid ester + K2CO3 N-alkylation at N1 in DMF or acetonitrile Moderate to high yield; base equivalents 1-8 mol/mol substrate
3 Intermediate + methylamine + reductive agent Introduction of methylamino group at 2-position Controlled conditions to avoid side products
4 Hydrolysis (if ester used) Conversion of ester to carboxylic acid Acidic or basic hydrolysis

The process is scalable and amenable to commercial production, with solvent choices including ethers (THF, diethyl ether), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents.

Process Optimization and Purification

  • Reaction time: Typically 10 hours for alkylation step at 25–35°C
  • Purification: Crystallization from solvent mixtures such as ethanol/ethyl acetate to isolate the pure acid
  • Impurity control: Monitoring for N-oxide and acid impurities as identified in related benzimidazole syntheses
  • Yield: Example isolated yield ~45 g from a 300 g scale reaction, indicating moderate efficiency.

Analytical and Spectral Data Supporting Preparation

Summary Table of Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting materials o-Phenylenediamine, 2-bromo-propanoic acid ester, methylamine Commercially available
Solvents DMF, acetonitrile, THF, ethyl acetate Selected for solubility and reaction efficiency
Base Potassium carbonate, sodium carbonate 1–8 equivalents relative to substrate
Temperature 25–60°C Mild conditions to preserve functional groups
Reaction time 10 hours (alkylation) Monitored by TLC or HPLC
Work-up Filtration, solvent distillation, crystallization Ethanol/ethyl acetate mixture preferred
Yield Moderate to high (e.g., 45 g from 300 g scale) Scalable process

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole ring and the propanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to modulation of their activity. The methylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • The benzoimidazole core enhances binding affinity to hydrophobic enzyme pockets compared to imidazole analogs .
  • The methylamino group moderates basicity (pKa ~8.5) compared to primary amines (pKa ~10.2), influencing ionization under physiological conditions .

Functional Group Reactivity

Carboxylic Acid Group

The terminal carboxylic acid (pKa ~2.5) enables salt formation with bases, improving water solubility. This contrasts with ester derivatives (e.g., methyl esters), which exhibit higher lipophilicity but reduced bioavailability .

Methylamino Group

The methylamino substituent participates in hydrogen bonding and acts as a weak nucleophile. Unlike bulkier amines (e.g., benzylamino), its small size minimizes steric hindrance in reactions with electrophiles like carbonyl compounds .

Benzoimidazole Moiety

The benzoimidazole ring undergoes electrophilic substitution at the 5-position, similar to imidazole derivatives. However, extended conjugation in benzoimidazole lowers reactivity compared to non-fused heterocycles .

Insights :

  • The benzoimidazole derivative exhibits superior target inhibition (IC50 = 0.45 μM) compared to imidazole and indole analogs, likely due to enhanced aromatic stacking .
  • Lower solubility of the indole analog correlates with higher LogP, limiting its utility in aqueous formulations .

Mechanistic Distinctions

  • Nucleophilic Reactions: The methylamino group reacts selectively with α,β-unsaturated ketones, forming Michael adducts without competing benzoimidazole ring participation .
  • Acid-Base Behavior: The compound’s zwitterionic form dominates at physiological pH, unlike non-acidic analogs (e.g., amide derivatives), which remain unionized .

Biological Activity

3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid is a compound of interest due to its potential biological activities. This compound, often referred to in research contexts, is being studied for its pharmacological properties, particularly in relation to its interactions with biological systems and its therapeutic potential.

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The benzimidazole moiety is known for its ability to modulate enzyme activity and influence receptor interactions, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives of benzimidazole have demonstrated significant antibacterial and antifungal activities.

CompoundActivityMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025
Compound CC. albicans0.0048

These findings suggest that modifications in the structure can lead to enhanced bioactivity against various pathogens .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several benzimidazole derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity : Another research highlighted the antifungal properties of related compounds, showing effective inhibition against Candida albicans and other fungal strains at low concentrations, indicating a promising therapeutic application for treating fungal infections .

Pharmacological Applications

The compound's potential extends beyond antimicrobial activity. Its structural analogs have been explored for various therapeutic applications, including:

  • Anticancer Activity : Some benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds similar in structure have been investigated for their ability to modulate inflammatory pathways, presenting a potential avenue for treating chronic inflammatory diseases.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • Imidazole substitution : Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility . Ethyl or methyl groups at the 2-position improve receptor binding affinity .
  • Amino acid backbone : Replacing methylamino with cyclopropylamino increases steric hindrance, potentially altering target selectivity .
  • Hybrid scaffolds : Incorporating oxadiazole or triazole rings improves pharmacokinetic properties (e.g., oral bioavailability) .

What challenges arise in synthesizing this compound?

Advanced Synthesis Optimization
Key challenges include:

  • Regioselectivity : Competing substitutions on imidazole (N-3 vs. S-2) can occur; using methimazole as a nucleophile favors S-2 substitution .
  • Byproduct formation : Side reactions (e.g., ester hydrolysis) are mitigated by inert atmospheres and anhydrous solvents .
  • Yield improvement : Microwave-assisted synthesis reduces reaction time and improves purity .

How does this compound interact with biological targets?

Q. Advanced Mechanistic Studies

  • Enzyme inhibition : Benzimidazole derivatives competitively bind to ATP pockets in kinases (e.g., EGFR) via π-π stacking and hydrogen bonding .
  • DNA interaction : Intercalation is confirmed via fluorescence quenching assays and molecular docking .
  • Receptor modulation : The methylamino group facilitates hydrogen bonding with GPCRs (e.g., serotonin receptors) .

What analytical methods detect impurities or degradation products?

Q. Advanced Quality Control

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve unreacted precursors or byproducts .
  • TLC : Silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) monitor reaction progress .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

What pharmacokinetic properties are predicted for this compound?

Q. Advanced Drug-Likeness Assessment

  • Lipinski’s Rule : Molecular weight (<500 Da), hydrogen bond donors (<5), and acceptors (<10) align with oral bioavailability criteria .
  • Topological polar surface area (TPSA) : Values of 80–100 Ų suggest moderate blood-brain barrier permeability .
  • logP : Calculated logP ~2.0 indicates balanced hydrophobicity for cellular uptake .

How does this compound compare to structurally similar analogs?

Q. Advanced Comparative Analysis

  • 3-(1H-Imidazol-1-yl)propanoic acid : Lacks benzimidazole’s aromaticity, reducing DNA-binding capacity .
  • 2-Amino-2-cyclopropyl derivatives : Enhanced rigidity improves target selectivity but lowers solubility .
  • Platinum complexes : Hybrids with bisphosphonates show synergistic antineoplastic effects .

What are the thermodynamic stability profiles under varying conditions?

Q. Advanced Stability Studies

  • pH stability : Stable at pH 4–7 (protonated imidazole prevents hydrolysis); degrades in strongly acidic/basic conditions .
  • Thermal stability : Melting points >200°C indicate solid-state resilience .
  • Light sensitivity : UV exposure causes photodegradation; store in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.